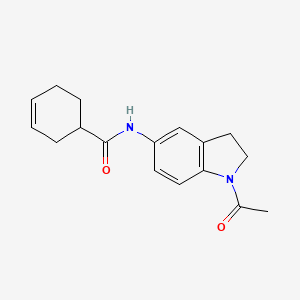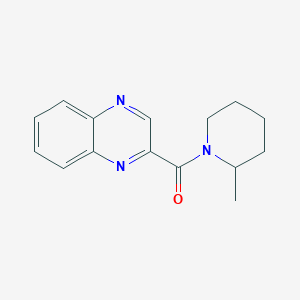
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is a novel compound that has gained attention in the field of scientific research due to its potential uses in various applications. MQM is a quinoxaline derivative that has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood. However, studies have suggested that (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone may act by inhibiting the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the metabolism of neurotransmitters. (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been reported to interact with various receptors in the brain, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have various biochemical and physiological effects. Studies have suggested that (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone may increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been reported to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high purity. However, (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. One direction is to further investigate its potential uses as an antidepressant and anxiolytic agent. Another direction is to study its potential uses in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone and its interactions with various receptors and enzymes in the brain.
Méthodes De Synthèse
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized using different methods, including the reaction of 2-methylpiperidine with 2-chloroquinoxaline, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-methylpiperidine with 2-bromoquinoxaline, followed by the reduction of the resulting intermediate with lithium aluminum hydride. These methods have been reported to yield high purity (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone.
Applications De Recherche Scientifique
(2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been extensively studied for its potential uses in various scientific research applications. (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as an antidepressant and anxiolytic agent. (2-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-9-18(11)15(19)14-10-16-12-7-2-3-8-13(12)17-14/h2-3,7-8,10-11H,4-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFKPKICLSJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

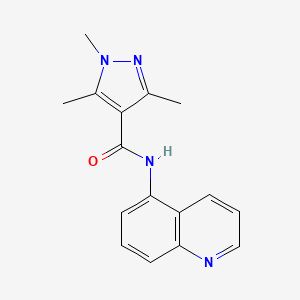
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
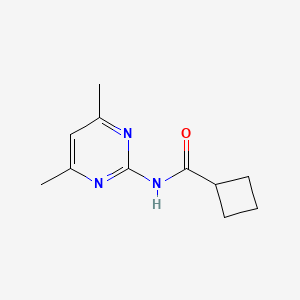
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)

![Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)
![1-(azepan-1-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506134.png)
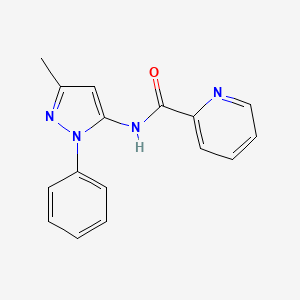
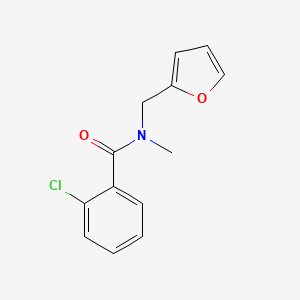
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
